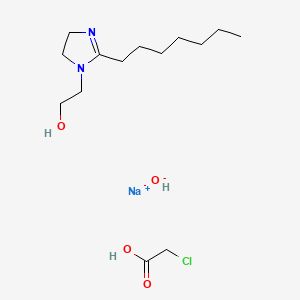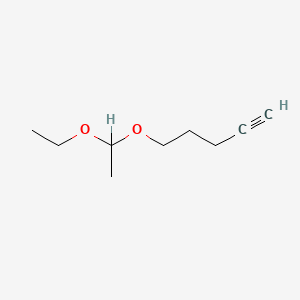
5-(1-Ethoxyethoxy)pent-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Ethoxyethoxy)pent-1-yne is an organic compound characterized by the presence of an ethoxyethoxy group and an alkyne group. Its molecular formula is C9H16O2, and it contains a total of 27 atoms, including 16 hydrogen atoms, 9 carbon atoms, and 2 oxygen atoms
Preparation Methods
The synthesis of 5-(1-Ethoxyethoxy)pent-1-yne can be achieved through several synthetic routes. One common method involves the reaction of 1-pentyne with ethoxyethanol in the presence of a suitable catalyst. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
5-(1-Ethoxyethoxy)pent-1-yne undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
5-(1-Ethoxyethoxy)pent-1-yne has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 5-(1-Ethoxyethoxy)pent-1-yne involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular functions .
Comparison with Similar Compounds
5-(1-Ethoxyethoxy)pent-1-yne can be compared with other similar compounds, such as:
5-(1-Methoxyethoxy)pent-1-yne: This compound has a methoxyethoxy group instead of an ethoxyethoxy group, leading to differences in reactivity and physical properties.
5-(1-Butoxyethoxy)pent-1-yne: The presence of a butoxyethoxy group results in variations in solubility and chemical behavior.
5-(1-Propoxyethoxy)pent-1-yne: This compound exhibits unique characteristics due to the propoxyethoxy group, affecting its applications and reactivity.
Properties
CAS No. |
61565-19-3 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
5-(1-ethoxyethoxy)pent-1-yne |
InChI |
InChI=1S/C9H16O2/c1-4-6-7-8-11-9(3)10-5-2/h1,9H,5-8H2,2-3H3 |
InChI Key |
NLFPIKUDKBJDMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


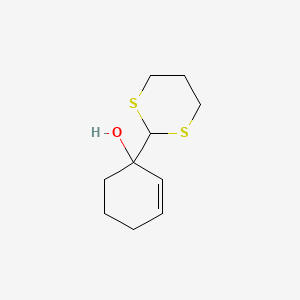
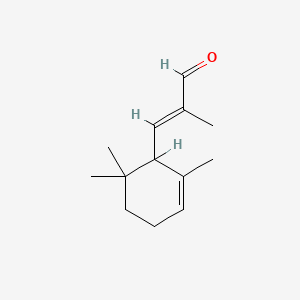
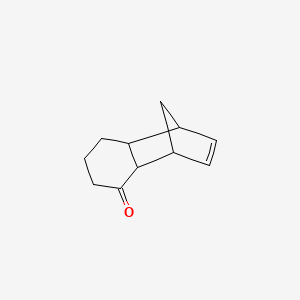
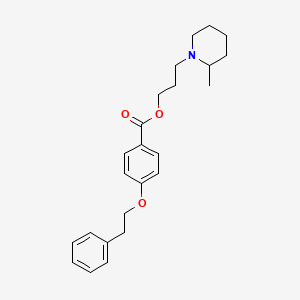

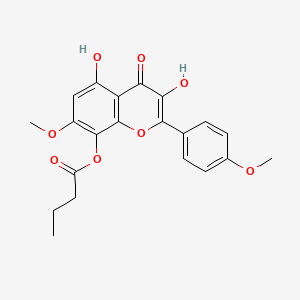
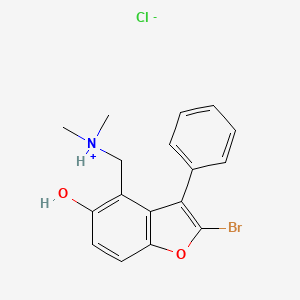
![4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride](/img/structure/B13763383.png)
![9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy-](/img/structure/B13763393.png)
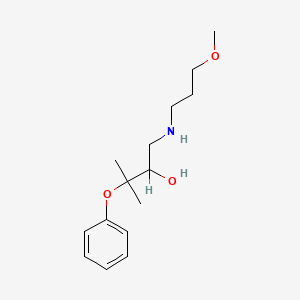
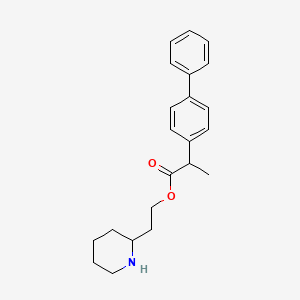
![2,4,6-Trinitrophenol--N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine (2/1)](/img/structure/B13763410.png)
